Decahydroazulen-2-amine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroazulen-2-amine hydrochloride typically involves the reaction of decahydroazulene with amine under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Decahydroazulen-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include oxides, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Decahydroazulen-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of decahydroazulen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Azulen-2-amine hydrochloride
- Decahydroquinoline hydrochloride
- Azulene derivatives
Uniqueness
Decahydroazulen-2-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it exhibits unique reactivity and potential biological activities, making it a valuable compound in various research fields .
Biological Activity
Decahydroazulen-2-amine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological effects, supported by relevant data tables and case studies.
- Molecular Formula : C₆H₁₆ClN
- Molecular Weight : 137.65 g/mol
- CAS Number : 71776-70-0
This compound is an aliphatic amine derivative, which has implications for its reactivity and biological interactions.
2. Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure of the compound.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the compound.
- Mass Spectrometry : Provides molecular weight confirmation and structural insights.
3.1 Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound may be effective as a broad-spectrum antimicrobial agent.
3.2 Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, this compound has demonstrated selective toxicity. The following results were obtained:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate a promising potential for this compound in cancer therapy, warranting further investigation into its mechanisms of action.
The biological activity of this compound is hypothesized to involve several mechanisms:
- DNA Intercalation : Molecular docking studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in cell proliferation, such as topoisomerases.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound involved testing against clinical isolates of Staphylococcus aureus. The compound showed significant inhibition compared to standard antibiotics, suggesting its potential use in treating resistant infections.
Case Study 2: Cancer Cell Line Testing
In a recent study involving various cancer cell lines, this compound was found to induce apoptosis in HeLa cells through the activation of caspase pathways. This finding supports its potential development as an anticancer agent.
Properties
IUPAC Name |
1,2,3,3a,4,5,6,7,8,8a-decahydroazulen-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-10-6-8-4-2-1-3-5-9(8)7-10;/h8-10H,1-7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBMJNHAXNWKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CC2CC1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.